molecular formula C12H16NO6P B14677463 Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester CAS No. 34804-85-8

Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester

Cat. No.: B14677463
CAS No.: 34804-85-8
M. Wt: 301.23 g/mol
InChI Key: WZZDGTYYBGZOTB-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is an organic compound with the molecular formula C12H16NO6P. It is a derivative of phosphoric acid and contains a nitrophenyl group, making it a nitroaromatic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester typically involves the esterification of phosphoric acid with diethyl 1-(4-nitrophenyl)ethenyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes and other proteins. The ester group can be hydrolyzed, releasing phosphoric acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl p-nitrophenyl phosphate: Another ester of phosphoric acid with a nitrophenyl group.

Uniqueness

Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

34804-85-8

Molecular Formula

C12H16NO6P

Molecular Weight

301.23 g/mol

IUPAC Name

diethyl 1-(4-nitrophenyl)ethenyl phosphate

InChI

InChI=1S/C12H16NO6P/c1-4-17-20(16,18-5-2)19-10(3)11-6-8-12(9-7-11)13(14)15/h6-9H,3-5H2,1-2H3

InChI Key

WZZDGTYYBGZOTB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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